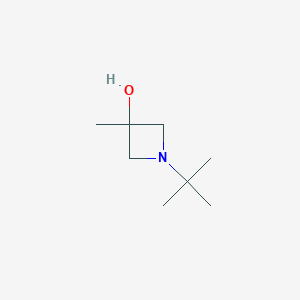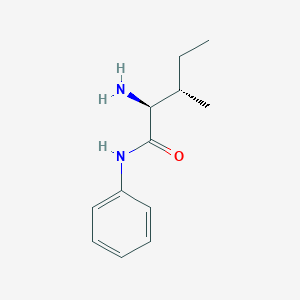
Phenyl L-Isoleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl L-Isoleucinamide is a chemical compound with the molecular formula C20H24N2O3 It is known for its unique structure, which includes a phenyl group attached to an isoleucine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl L-Isoleucinamide can be synthesized through several synthetic routes. One common method involves the reaction of L-isoleucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl L-Isoleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of phenyl isoleucine oxides.
Reduction: Formation of reduced amides.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Phenyl L-Isoleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl L-Isoleucinamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl L-Valinamide: Similar structure but with a valine derivative instead of isoleucine.
Phenyl L-Leucinamide: Contains a leucine derivative.
Phenyl L-Alaninamide: Features an alanine derivative.
Uniqueness
Phenyl L-Isoleucinamide is unique due to its specific isoleucine derivative, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1 |
Clave InChI |
MXMLKKMRAVCXGY-ONGXEEELSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)N |
SMILES canónico |
CCC(C)C(C(=O)NC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


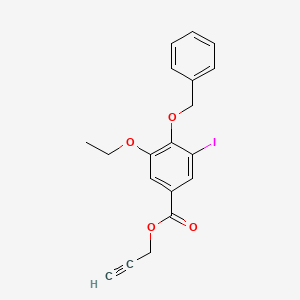

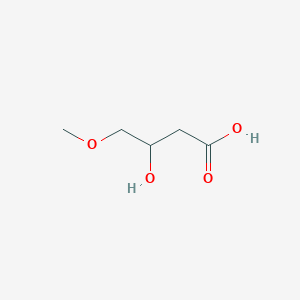

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)

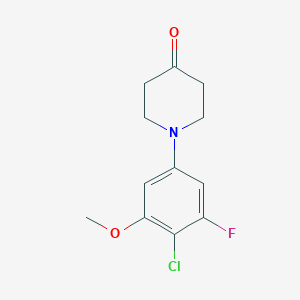

![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)

![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)

